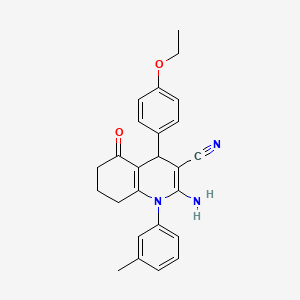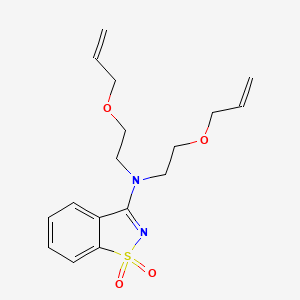![molecular formula C15H17NO3S B11545465 N-[2-(benzyloxy)ethyl]benzenesulfonamide](/img/structure/B11545465.png)
N-[2-(benzyloxy)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzyloxy)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzyloxy group attached to an ethyl chain, which is further connected to a benzenesulfonamide moiety. The presence of both aromatic and sulfonamide groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)ethyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-(benzyloxy)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve benzenesulfonyl chloride in an organic solvent like dichloromethane.
- Add 2-(benzyloxy)ethylamine to the solution.
- Introduce triethylamine to the reaction mixture to act as a base.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzyloxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the sulfonamide group can produce corresponding amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro or halogen groups.
Scientific Research Applications
N-[2-(benzyloxy)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)ethyl]benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the benzyloxy group may enhance the compound’s binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but with a hydroxy group instead of a benzyloxy group.
N-(2-methoxyethyl)benzenesulfonamide: Contains a methoxy group instead of a benzyloxy group.
N-(2-ethoxyethyl)benzenesulfonamide: Features an ethoxy group in place of the benzyloxy group.
Uniqueness
N-[2-(benzyloxy)ethyl]benzenesulfonamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can participate in additional interactions, such as π-π stacking with aromatic residues in proteins, potentially enhancing its efficacy as an enzyme inhibitor or drug candidate.
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(2-phenylmethoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c17-20(18,15-9-5-2-6-10-15)16-11-12-19-13-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
InChI Key |
AGYSQGVNDGHWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(3-chloro-4-methylphenyl)-6-[(2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11545383.png)
![N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11545398.png)
![4-bromo-2-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11545400.png)
![2-hydroxy-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)acetohydrazide](/img/structure/B11545417.png)
![2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11545424.png)
![2-(3-bromophenoxy)-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide](/img/structure/B11545431.png)
![2-[(E)-{[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]phenol](/img/structure/B11545437.png)

![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11545444.png)
![N'-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11545458.png)
![4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B11545466.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11545469.png)
![1-(3'-(3-Chloro-2-methylphenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B11545471.png)

